molecular formula C11H11ClN2O B6240968 2-chloro-N-(1-cyano-2-phenylethyl)acetamide CAS No. 2411250-63-8

2-chloro-N-(1-cyano-2-phenylethyl)acetamide

Cat. No.: B6240968
CAS No.: 2411250-63-8
M. Wt: 222.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-cyano-2-phenylethyl)acetamide is an organic compound with the molecular formula C11H11ClN2O This compound is characterized by the presence of a chloro group, a cyano group, and a phenylethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyano-2-phenylethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloroacetamide and 1-cyano-2-phenylethylamine.

    Reaction: The 2-chloroacetamide is reacted with 1-cyano-2-phenylethylamine under controlled conditions. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyano-2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Major Products

    Nucleophilic Substitution: Substituted acetamides.

    Hydrolysis: Corresponding amides and carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

2-chloro-N-(1-cyano-2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-N-(1-cyano-2-phenylethyl)acetamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenethylacetamide: Lacks the cyano group, which may affect its reactivity and biological activity.

    N-(1-cyano-2-phenylethyl)acetamide: Lacks the chloro group, which may influence its chemical properties and applications.

Uniqueness

2-chloro-N-(1-cyano-2-phenylethyl)acetamide is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity and potential biological activities compared to its analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

2411250-63-8

Molecular Formula

C11H11ClN2O

Molecular Weight

222.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.